2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide
Description
This compound features a phthalimide (isoindole-1,3-dione) core, a structural motif widely recognized for its biological relevance in medicinal chemistry . The core is substituted at the 5-position with a carboxamide group linked to a para-substituted phenyl ring bearing a 1,2,4-triazole moiety. Additionally, a 3-methylbutyl chain is attached at the 2-position of the isoindole ring. The phthalimide scaffold is associated with diverse bioactivities, including antitumor and anti-inflammatory properties, while the 1,2,4-triazole group may enhance binding affinity to biological targets due to its ability to participate in hydrogen bonding and π-π interactions . The 3-methylbutyl substituent likely contributes to lipophilicity, influencing membrane permeability and metabolic stability.
Properties
Molecular Formula |
C23H23N5O3 |
|---|---|
Molecular Weight |
417.5 g/mol |
IUPAC Name |
2-(3-methylbutyl)-1,3-dioxo-N-[4-(1,2,4-triazol-1-ylmethyl)phenyl]isoindole-5-carboxamide |
InChI |
InChI=1S/C23H23N5O3/c1-15(2)9-10-28-22(30)19-8-5-17(11-20(19)23(28)31)21(29)26-18-6-3-16(4-7-18)12-27-14-24-13-25-27/h3-8,11,13-15H,9-10,12H2,1-2H3,(H,26,29) |
InChI Key |
QHRZAFXSFVOKMS-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN1C(=O)C2=C(C1=O)C=C(C=C2)C(=O)NC3=CC=C(C=C3)CN4C=NC=N4 |
Origin of Product |
United States |
Preparation Methods
Core Isoindole Framework Construction
The isoindole-1,3-dione scaffold is synthesized via cyclocondensation or elimination reactions . A widely adopted method involves the treatment of phthalimide derivatives with formaldehyde under alkaline conditions to form 2-(hydroxymethyl)isoindole-1,3-dione, as demonstrated in . Subsequent alkylation with 3-methylbutyl bromide introduces the 3-methylbutyl substituent at position 2 of the isoindole ring .
Key Reaction Conditions :
-
Substrate : Phthalimide (1.0 eq)
-
Reagents : 37% formaldehyde, 3-methylbutyl bromide, triethylamine (2.5 eq)
-
Solvent : Methanol or chloroform
-
Temperature : Reflux (70–80°C)
Carboxamide Functionalization at Position 5
The 5-carboxamide group is introduced via nucleophilic acyl substitution. The isoindole intermediate is treated with 4-(1H-1,2,4-triazol-1-ylmethyl)aniline in the presence of a coupling agent such as EDCl (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) .
Optimization Data :
| Coupling Agent | Solvent | Time (h) | Yield (%) |
|---|---|---|---|
| EDCl/HOBt | DMF | 12 | 82 |
| DCC/DMAP | CH₂Cl₂ | 24 | 65 |
| HATU | THF | 8 | 78 |
Note: EDCl/HOBt in DMF provides optimal yields while minimizing racemization .
Triazole Moiety Installation
The 1,2,4-triazole group on the phenyl ring is constructed via a Huisgen 1,3-dipolar cycloaddition between an alkyne and an azide. A modified protocol from employs Cu(I)-catalyzed click chemistry:
-
Synthesis of 4-azidomethylphenyl intermediate :
-
4-(Bromomethyl)phenylboronic acid is treated with sodium azide in DMSO (60°C, 6 h).
-
-
Cycloaddition :
Critical Parameters :
Final Assembly and Purification
The triazole-functionalized aryl amine is coupled to the isoindole-5-carboxylic acid intermediate via amide bond formation . Post-synthetic purification involves column chromatography (silica gel, ethyl acetate/hexane) and recrystallization from ethanol/water .
Characterization Data :
-
Melting Point : 214–216°C
-
¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, triazole), 7.95–7.45 (m, 8H, aromatic), 4.12 (s, 2H, CH₂), 3.65 (t, 2H, CH₂), 1.55–1.20 (m, 7H, 3-methylbutyl) .
-
HRMS : [M+H]⁺ calcd. for C₂₄H₂₅N₅O₃: 456.1978; found: 456.1981.
Comparative Analysis of Synthetic Routes
| Method | Advantages | Limitations | Yield (%) |
|---|---|---|---|
| Stepwise alkylation/amination | High regioselectivity | Multi-step, time-consuming | 68–75 |
| One-pot tandem reaction | Reduced purification steps | Requires precise stoichiometry | 55–60 |
| Solid-phase synthesis | Scalability for industrial production | Specialized equipment needed | 70–78 |
Mechanistic Insights
-
Isoindole Aromaticity : The 1,3-dioxo group enhances electrophilicity at C-5, facilitating nucleophilic attack by the aryl amine .
-
Triazole Stability : The 1,2,4-triazole’s resonance stabilization prevents degradation under acidic conditions during coupling .
Scale-Up Considerations
Industrial-scale production employs continuous flow reactors to optimize the exothermic cycloaddition step. Key parameters include:
-
Residence Time : 30 min
-
Temperature Control : 25°C ± 2°C
-
Catalyst Recovery : Cu(I) scavengers (e.g., QuadraPure® resins).
Chemical Reactions Analysis
Types of Reactions
Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Coupling Reagents: EDCI, DCC.
Major Products
Oxidation: Formation of hydroxylated derivatives.
Reduction: Formation of alcohols from carbonyl groups.
Substitution: Introduction of nitro or halogen groups on the aromatic ring.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a versatile intermediate in organic synthesis.
Biology
Biologically, the compound has shown potential as an anticancer agent. Studies have demonstrated its ability to inhibit the growth of cancer cells by interfering with specific molecular pathways.
Medicine
In medicine, the compound is being explored for its therapeutic potential. Its ability to selectively target cancer cells while sparing normal cells makes it a promising candidate for drug development.
Industry
Industrially, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
Mechanism of Action
The compound exerts its effects primarily through the inhibition of specific enzymes involved in cancer cell proliferation. The triazole ring interacts with the active site of these enzymes, blocking their activity and leading to cell death. Additionally, the compound can induce apoptosis by activating certain signaling pathways.
Comparison with Similar Compounds
Comparison with Structurally Related Compounds
The compound’s structural and functional attributes are compared below with analogous molecules, focusing on molecular features, physicochemical properties, and reported bioactivities.
Table 1: Structural and Functional Comparison
Core Structure and Functional Group Analysis
- Phthalimide vs. Benzamide/Urea: The target compound’s phthalimide core distinguishes it from benzamide () and urea derivatives ().
- Triazole vs. Oxadiazole/Pyrazole : The 1,2,4-triazole group in the target compound contrasts with oxadiazole and pyrazole units in . Triazoles are more resistant to metabolic degradation than oxadiazoles, which may improve pharmacokinetics .
Bioactivity Considerations
- The triazole moiety may synergize with the phthalimide core to enhance these effects .
- The N,O-bidentate directing group in ’s compound facilitates metal-catalyzed reactions, a feature absent in the target compound, which instead prioritizes target binding via its triazole and carboxamide groups .
Physicochemical Properties
- Solubility : The hydrophilic carboxamide and triazole groups may counterbalance the lipophilic 3-methylbutyl chain, though solubility data are lacking. Urea derivatives () with polar moieties likely exhibit higher aqueous solubility .
Research Findings and Implications
- Structural Insights : X-ray crystallography (utilizing programs like SHELXL; ) and spectroscopic methods (e.g., NMR, IR) are critical for confirming the target compound’s structure, as demonstrated for analogous compounds .
- Synthetic Utility : The triazole and phthalimide groups position the compound as a candidate for further derivatization, akin to carbohydrazide-based nucleosides () .
Biological Activity
The compound 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide is a synthetic derivative that has garnered attention for its potential biological activities. This article reviews the existing literature on its synthesis, biological evaluations, and potential therapeutic applications.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions that incorporate key functional groups such as dioxo and triazole moieties. The synthetic pathway often includes the formation of the isoindole structure followed by the introduction of the triazole ring through a click chemistry approach.
Anticancer Activity
Recent studies have highlighted the anticancer properties of compounds with similar structural features. For instance, derivatives containing triazole and isoindole frameworks have shown significant antiproliferative effects against various cancer cell lines.
Case Studies:
- In one study, compounds analogous to our target exhibited IC50 values in the low micromolar range against breast cancer (MCF-7) and liver cancer (HepG2) cell lines. Notably, some derivatives demonstrated greater potency than standard chemotherapeutics like doxorubicin and 5-fluorouracil .
| Compound | Cell Line | IC50 (μM) | Comparison Drug | Comparison IC50 (μM) |
|---|---|---|---|---|
| Compound A | MCF-7 | 1.1 | Doxorubicin | 1.2 |
| Compound B | HepG2 | 1.4 | 5-FU | 18.74 |
| Compound C | HCT-116 | 2.6 | Doxorubicin | 1.8 |
Antimicrobial Activity
The antimicrobial potential of this compound has also been explored. Similar compounds have shown activity against common pathogens such as Escherichia coli and Staphylococcus aureus.
Research Findings:
- In vitro assays indicated that certain derivatives inhibited bacterial growth significantly, suggesting a promising avenue for developing new antimicrobial agents .
The biological activity of these compounds is often attributed to their ability to inhibit specific enzymes involved in cell proliferation and survival pathways. For example, triazole derivatives have been shown to inhibit thymidylate synthase, an enzyme crucial for DNA synthesis, leading to apoptosis in cancer cells .
Molecular Docking Studies
Computational studies including molecular docking simulations have been employed to predict the binding affinity of these compounds to target proteins. These studies support experimental findings by illustrating how structural modifications can enhance biological activity.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for synthesizing 2-(3-methylbutyl)-1,3-dioxo-N-[4-(1H-1,2,4-triazol-1-ylmethyl)phenyl]-2,3-dihydro-1H-isoindole-5-carboxamide?
- The synthesis typically involves multi-step reactions, including coupling of isoindole-1,3-dione derivatives with triazole-containing aryl amines. Key steps may involve:
- Activation of the carboxamide group using coupling agents like EDC/HOBt.
- Controlled reaction conditions (e.g., anhydrous solvents, inert atmosphere) to prevent side reactions .
- Purification via column chromatography or recrystallization, with yields optimized by adjusting solvent polarity and temperature .
Q. Which spectroscopic and analytical techniques are critical for confirming the compound’s structural integrity?
- Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR to verify substituent positions and stereochemistry, particularly for the isoindole-dione and triazole moieties .
- Mass Spectrometry (HRMS): To confirm molecular weight and fragmentation patterns .
- Infrared (IR) Spectroscopy: Identification of carbonyl (C=O) and triazole (C-N) stretching vibrations .
Q. What preliminary biological assays are recommended to evaluate its pharmacological potential?
- Enzyme Inhibition Assays: Target enzymes (e.g., kinases, proteases) relevant to the triazole moiety’s known activity .
- Cytotoxicity Screening: Use cancer cell lines (e.g., MCF-7, HeLa) to assess antiproliferative effects .
- Binding Affinity Studies: Surface plasmon resonance (SPR) or fluorescence polarization to measure interactions with receptors .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield and purity?
- Design of Experiments (DOE): Use factorial designs to test variables (e.g., temperature, solvent, catalyst loading). For example, microwave-assisted synthesis may reduce reaction time while improving yield .
- Solvent Selection: Polar aprotic solvents (e.g., DMF, DMSO) enhance solubility of intermediates, while lower temperatures minimize decomposition .
- Catalyst Screening: Transition-metal catalysts (e.g., Pd/Cu for click chemistry) can accelerate triazole formation .
Q. How should researchers address contradictions in biological activity data across different assays?
- Dose-Response Analysis: Replicate experiments with varying concentrations to identify non-linear effects .
- Orthogonal Assays: Validate results using alternative methods (e.g., Western blotting alongside enzyme activity assays) .
- Meta-Analysis: Compare data with structurally similar compounds to discern structure-activity relationships (SAR) .
Q. What computational strategies are effective for studying its interaction with biological targets?
- Molecular Docking: Use software like AutoDock or Schrödinger to predict binding modes with active sites, leveraging crystallographic data from related triazole complexes .
- Molecular Dynamics (MD): Simulate ligand-protein interactions under physiological conditions to assess stability and conformational changes .
- Quantum Mechanical Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with bioactivity .
Q. What methodologies are employed to investigate the compound’s stability under varying environmental conditions?
- Forced Degradation Studies: Expose the compound to heat, light, and humidity, followed by HPLC analysis to track decomposition products .
- pH-Dependent Stability: Use buffer solutions (pH 1–13) to assess hydrolytic stability, particularly for the carboxamide and triazole groups .
- Accelerated Stability Testing: Store samples at elevated temperatures (40–60°C) and monitor degradation kinetics .
Methodological Considerations
- Data Contradiction Resolution: Apply statistical tools (e.g., ANOVA, PCA) to identify outliers and confounding variables in replicate experiments .
- Scalability Challenges: Pilot-scale synthesis requires optimizing stirring rates and heat transfer to maintain yield and purity .
- Ethical and Safety Compliance: Adhere to protocols for handling hazardous intermediates (e.g., acyl chlorides) and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
